
Barbinervic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Barbinervic acid can be isolated from the leaves of Diospyros kaki using high-speed countercurrent chromatography (HSCCC). The solvent system used for this separation typically consists of n-hexane, ethyl acetate, methanol, and water in a ratio of 3:6:4:2 . This method allows for the efficient separation and purification of this compound along with its epimer, rotungenic acid .
Analyse Chemischer Reaktionen
Barbinervic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Recent studies have highlighted the vasodilatory effects of barbinervic acid, suggesting its potential role in treating cardiovascular diseases.
- Vasodilator Effects : Research indicates that this compound can significantly reduce renal tonus induced by norepinephrine (NA) in a nitric oxide (NO)-dependent manner, with an IC50 value of 30 μM. It also induces rapid relaxation in precontracted aorta tissues . Specifically, it has been shown to decrease isometric tension in rat renal arteries and thoracic aorta, indicating promising applications in managing hypertension and other cardiovascular conditions .
- Molecular Interactions : In silico studies have identified two potential active sites for interactions between this compound and nitric oxide synthase (nNOS), which may elucidate the mechanisms behind its vasodilatory effects. Molecular docking studies revealed interactions primarily through Van der Waals forces and hydrogen bonds, suggesting a complex relationship between the compound and vascular function .
Antibacterial Activity
This compound also exhibits notable antibacterial properties, making it a candidate for developing new antimicrobial agents.
- Inhibition of Bacterial Growth : Extracts containing this compound have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MIC) ranged from 32 to 128 μg/mL, with minimum bactericidal concentrations (MBC) between 64 and 256 μg/mL .
- Mechanisms of Action : The exact mechanisms through which this compound exerts its antibacterial effects are still under investigation. However, the compound's presence in extracts that inhibit bacterial growth suggests it may disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival.
Molecular Modeling Studies
Molecular modeling has been employed to better understand the pharmacokinetics and interactions of this compound.
- Computational Analysis : Using software like Spartan 14 and MolDock, researchers have conducted conformational analyses to identify stable structures of this compound. These studies revealed important physicochemical properties such as polar surface area and hydrogen bond donors/acceptors that could influence its bioactivity .
- Predictive Insights : The findings from molecular modeling provide insights into how this compound may interact with biological targets at the molecular level, potentially guiding future drug development efforts aimed at enhancing its therapeutic efficacy.
Summary Table of Applications
Wirkmechanismus
The mechanism of action of barbinervic acid involves its inhibition of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine . By inhibiting glutaminase, this compound can reduce the production of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegenerative diseases . This inhibition helps protect neurons from damage and supports their survival . The molecular targets and pathways involved in this process include the glutaminase enzyme and the associated metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Barbinervic acid is similar to other pentacyclic triterpene acids such as rotungenic acid, ursolic acid, and betulinic acid . These compounds share a similar core structure but differ in the configuration of hydroxyl groups and other functional groups. For example, rotungenic acid is an epimer of this compound, differing only in the configuration of the hydroxyl group at position C3 . Ursolic acid and betulinic acid also have similar structures but with variations in the functional groups attached to the core triterpene skeleton . The uniqueness of this compound lies in its specific configuration and its potent glutaminase inhibitory activity .
Biologische Aktivität
Barbinervic acid is a triterpenoid compound that has garnered attention for its diverse biological activities. Isolated from various plant sources, including Eugenia punicifolia and Psychotria succulenta, this compound exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the molecular formula and is classified as a triterpene. Its structure includes multiple hydroxyl groups, which are believed to contribute to its bioactivity. The compound acts as a glutaminase inhibitor with an IC50 value of 14 μM, indicating its potential role in the treatment of neurodegenerative diseases by modulating glutamate levels in the brain .
Pharmacological Activities
This compound exhibits a wide range of biological activities, which can be categorized as follows:
1. Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been shown to reduce oxidative stress markers such as malondialdehyde (MDA) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) in various cell models . This activity suggests its potential use in preventing oxidative damage associated with chronic diseases.
2. Antibacterial Activity
This compound has demonstrated antibacterial effects against several pathogenic bacteria. In studies involving extracts from Psychotria succulenta, this compound was part of a group of compounds that exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . These findings support its traditional use in treating microbial infections.
3. Neuroprotective Effects
The compound's ability to inhibit glutaminase suggests neuroprotective potential. In vitro studies have shown that this compound can mitigate cellular damage induced by oxidative stress, indicating its possible application in neurodegenerative conditions like Alzheimer's disease .
Case Study 1: Neuroprotective Mechanism
A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability by enhancing intracellular antioxidant defenses .
Case Study 2: Antimicrobial Efficacy
In another study focusing on Psychotria succulenta, extracts containing this compound were evaluated for their antimicrobial properties. The extracts exhibited strong antibacterial activity, supporting the use of this plant in traditional medicine for treating infections .
Summary of Biological Activities
Eigenschaften
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22-,23-,25+,26-,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHQFGOOMKJFLP-JGLQYCRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982740 | |
Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64199-78-6 | |
Record name | Barbinervic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064199786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BARBINERVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LE3S4VZXX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of barbinervic acid?
A1: Research suggests that this compound exhibits vasodilatory effects, likely by interacting with the nitric oxide (NO) pathway. Studies using rat renal arteries demonstrated that this compound reduced noradrenaline-induced vasoconstriction in a NO-dependent manner. []
Q2: How does this compound interact with nitric oxide synthase (NOS)?
A2: Molecular docking studies have been employed to investigate the interactions between this compound and NOS. In silico data point to two potential active sites on the NOS enzyme where this compound could potentially bind. [] Further research is needed to confirm these interactions and elucidate the specific binding mechanisms. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound possesses the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol. []
Q4: Which spectroscopic techniques are commonly used to characterize this compound?
A4: Researchers utilize various spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide valuable information about the compound's structure and properties. [, , , ]
Q5: Has any research explored the structure-activity relationship (SAR) of this compound?
A5: While specific SAR studies focusing on this compound are limited, researchers have investigated the SAR of related pentacyclic triterpenoids, like ursolic acid, for their hyaluronidase inhibitory activity. These studies involved structural modifications and QSAR analysis to understand the impact of structure on activity. []
Q6: From which plant sources is this compound primarily isolated?
A6: this compound has been isolated from various plant species, including:
- Clethra barbinervis: This plant species is where this compound was first discovered and characterized. [, ]
- Eugenia punicifolia: Studies on this plant have focused on this compound's vasodilatory effects and interactions with the NO pathway. [, ]
- Diospyros kaki: This plant, commonly known as persimmon, is a source of this compound and its epimer, rotungenic acid. [, , ]
Q7: Are there any established analytical methods for the quantification of this compound?
A7: Researchers have employed High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) for the quantification of this compound in plant extracts. [] Additionally, Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) has been explored as a rapid and efficient method for quantifying total pentacyclic triterpenic acids, including this compound. []
Q8: What is the significance of this compound as a biomarker?
A8: this compound is considered a significant biomarker for the species Eugenia punicifolia, indicating its presence and potential chemotaxonomic relevance. []
Q9: Have there been any in vitro studies conducted on this compound?
A9: Yes, in vitro studies have investigated the vasodilatory effects of this compound using isolated rat renal arteries and aorta. [] Further in vitro research is necessary to explore its potential in other areas, such as anti-cancer or anti-inflammatory activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.